molecular formula C9H4N2O B2597974 5-Formylisophthalonitrile CAS No. 331714-58-0

5-Formylisophthalonitrile

Cat. No. B2597974
CAS RN: 331714-58-0
M. Wt: 156.144
InChI Key: TXKYUJKLEQNBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formylisophthalonitrile is a chemical compound with the molecular formula C9H4N2O . It is used in scientific research, particularly in the fields of organic synthesis, materials science, and pharmaceutical research.


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 156.141 Da, and the mono-isotopic mass is 156.032364 Da .

Scientific Research Applications

Electrochemical and Gas Sensing Properties

5-Formylisophthalonitrile has been studied for its electrochemical properties and potential in gas sensing. In research conducted by Ceyhan et al. (2007), a novel compound was synthesized using a derivative of phthalonitrile, demonstrating significant electrochemical behavior and gas sensing properties for volatile organic solvent vapors. This implies potential applications in environmental monitoring and industrial process control (Ceyhan, Altındal, Özkaya, Erbil, & Bekaroğlu, 2007).

Photophysical and Photochemical Properties

Research by Demirbaş et al. (2016) explored the photophysical and photochemical parameters of novel metal-free and metal phthalocyanines derived from phthalonitrile. These compounds, including variants with this compound, showed potential as Type II photosensitizers in photodynamic therapy for cancer, due to their efficient singlet oxygen generation and photodegradation properties (Demirbaş, Pişkin, Bayrak, Ünlüer, Düğdü, Durmuş, & Kantekin, 2016).

Thermostability in Rigid-Rod Networks

Yu et al. (2012) investigated phthalazinone rigid-rod networks with excellent thermostability prepared from phthalonitrile-functional phthalazinones, including this compound derivatives. These networks demonstrated superior thermal properties and long-term thermo-oxidative stabilities, suggesting applications in high-performance materials and engineering (Yu, Liu, Li, Wang, Jian, & Pan, 2012).

Electrophysiological Studies

The work of Terekhov et al. (1996) on the synthesis of octaalkynylphthalocyanines, derived from diiodophthalonitriles (including this compound), provided insights into the electrophysiological properties of these compounds. Their findings are important for understanding the effects of aggregation phenomena on the chemical shifts in NMR spectroscopy, which is crucial in material science and molecular engineering (Terekhov, Nolan, Mcarthur, & Leznoff, 1996).

Antimicrobial Activity

Hamdi et al. (2017) reported on the synthesis of metallophthalocyanine derivatives of this compound and their application as catalysts in organic transformations. These compounds exhibited notable antimicrobial activities, demonstrating potential in pharmaceutical and medical applications (Hamdi, Medyouni, Bilel, Mansour, & Romerosa, 2017).

Catalytic Activity in Oxidation Reactions

In a study by Saka et al. (2013), new phthalocyanine complexes derived from this compound were synthesized and employed as catalysts in the oxidation of cyclohexene. This research highlights the potential use of these compounds in catalytic processes, particularly in organic synthesis and industrial chemistry (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Safety and Hazards

The safety information for 5-Formylisophthalonitrile indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302) or causes skin irritation (H315). It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-formylbenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKYUJKLEQNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331714-58-0
Record name 5-formyl-1,3-benzenedicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.